molecular formula C14H19NO2 B2702537 8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-39-2

8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane

Cat. No.: B2702537
CAS No.: 1556097-39-2
M. Wt: 233.311
InChI Key: HCYPQRPLTSYAJA-UHFFFAOYSA-N
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Description

8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[34]octane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings

Scientific Research Applications

8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane is not specified in the search results. It’s worth noting that compounds with similar structures, such as tropane alkaloids, display a wide array of interesting biological activities .

Future Directions

The future directions for research on 8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane are not specified in the search results. Given the interest in similar structures like the 8-azabicyclo[3.2.1]octane scaffold, it’s likely that research will continue to explore the properties and potential applications of these types of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both benzyl and dimethyl groups, along with the necessary oxygen and nitrogen atoms to form the spirocyclic structure. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane
  • 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
  • Spiro[3.4]octane derivatives

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

8-benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-13(2)9-17-14(10-16-11-14)15(13)8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYPQRPLTSYAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(N1CC3=CC=CC=C3)COC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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